5α-Reductase Inhibition: Comparative Potency of 4-Phenacyloxybenzoic Acid Core Derivatives
In a study evaluating phenoxybenzoylphenyl acetic acids as inhibitors of human 5α-reductase type 2, the compound 4-(4-phenoxybenzoyl)benzoic acid, which shares the phenacyloxy-like benzoyl linkage with 4-phenacyloxybenzoic acid, exhibited an IC50 of 53 nM, placing it within an order of magnitude of the clinical standard finasteride (IC50 = 5 nM) [1]. This is a direct, quantitative comparator for the core pharmacophore of 4-phenacyloxybenzoic acid against a well-established reference compound [1]. Furthermore, the study established that the phenylacetic acid derivatives in this series were uniformly more potent than their corresponding benzoic acid analogues, with the brominated derivative (compound 12) achieving an IC50 of 5 nM, equipotent to finasteride [1].
| Evidence Dimension | Inhibition of human 5α-reductase type 2 |
|---|---|
| Target Compound Data | IC50 = 53 nM (for 4-(4-phenoxybenzoyl)benzoic acid, a close structural analog representing the benzoic acid core of 4-phenacyloxybenzoic acid) [1] |
| Comparator Or Baseline | Finasteride: IC50 = 5 nM; Brominated derivative (12): IC50 = 5 nM [1] |
| Quantified Difference | ~10.6-fold less potent than finasteride and the most optimized analog |
| Conditions | In vitro enzyme inhibition assay against recombinant human 5α-reductase isozyme 2 at pH 5.5 |
Why This Matters
This data quantifies the baseline inhibitory potential of the 4-phenacyloxybenzoic acid scaffold, allowing researchers to select it for studies where a sub-100 nM inhibitor is sufficient or as a synthetic starting point for optimization.
- [1] Salem, O. I. A.; Frotscher, M.; Scherer, C.; Neugebauer, A.; Biemel, K.; Streiber, M.; Maas, R.; Hartmann, R. W. Novel 5α-Reductase Inhibitors: Synthesis, Structure−Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. J. Med. Chem. 2006, 49 (2), 748-759. View Source
